1-benzoyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)piperidine-4-carboxamide
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Overview
Description
1-benzoyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)piperidine-4-carboxamide is a synthetic compound with intriguing chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzoyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the pyrrolopyridinone core: : This step often includes a cyclization reaction.
Addition of the piperidine ring: : This involves nucleophilic substitution.
Benzoylation: : This step is generally completed through acylation.
Industrial Production Methods
Industrial-scale production typically uses similar methods but optimized for yield and efficiency. High-throughput screening and automation of reaction conditions are common.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Undergoes oxidation to yield various oxygenated derivatives.
Reduction: : Can be reduced to corresponding amines.
Substitution: : Undergoes substitution reactions at the piperidine ring and the pyrrolopyridinone core.
Common Reagents and Conditions
Oxidation: : Uses oxidizing agents like potassium permanganate.
Reduction: : Utilizes reducing agents such as lithium aluminium hydride.
Substitution: : Halogenating agents, nucleophiles, and bases like sodium hydroxide.
Major Products Formed
The primary products depend on the reaction conditions but include:
Oxidation: : Oxygenated compounds.
Reduction: : Amines.
Substitution: : Halogenated derivatives and other substituted compounds.
Scientific Research Applications
1-benzoyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)piperidine-4-carboxamide has been studied for various applications:
Chemistry: : As a building block for the synthesis of complex molecules.
Biology: : Investigated for its potential effects on cellular pathways.
Medicine: : Explored for therapeutic potential due to its bioactivity.
Mechanism of Action
The compound exerts its effects through:
Molecular Targets: : Interacts with specific enzymes and receptors.
Pathways Involved: : Modulates signaling pathways related to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
1-Benzoyl-N-(2-(1-methyl-6-oxo-1H-pyrrolo[3,2-c]pyridin-7(6H)-yl)ethyl)piperidine-4-carboxamide
1-Benzoyl-N-(2-(1-methyl-8-oxo-1H-pyrrolo[2,3-c]quinolin-6(7H)-yl)ethyl)piperidine-4-carboxamide
Uniqueness
1-benzoyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)piperidine-4-carboxamide stands out due to its specific molecular configuration, which confers unique chemical and biological properties.
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Properties
IUPAC Name |
1-benzoyl-N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c1-25-12-7-17-8-13-27(23(30)20(17)25)16-11-24-21(28)18-9-14-26(15-10-18)22(29)19-5-3-2-4-6-19/h2-8,12-13,18H,9-11,14-16H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCKHJVBCUHABB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3CCN(CC3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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